molecular formula C22H28N4O2 B5301919 N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide

N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide

Cat. No. B5301919
M. Wt: 380.5 g/mol
InChI Key: PNFWKEDEEKWHAC-UHFFFAOYSA-N
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Description

N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide, also known as EPPA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders. In

Scientific Research Applications

N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. One study found that N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide was able to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in regulating mood and emotion. Another study found that N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide was able to reduce the symptoms of anxiety in mice, suggesting that it could have anxiolytic effects in humans as well.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which could lead to increased levels of these neurotransmitters in the brain. Additionally, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to bind to certain receptors in the brain, such as the serotonin 5-HT2A receptor, which could also contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects in the body. In addition to its effects on neurotransmitter levels in the brain, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the mechanisms behind these effects and their potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to have low toxicity in animal studies, suggesting that it could be safe for use in humans. However, one limitation of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.

Future Directions

There are several future directions for N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide research. One area of interest is the development of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide-based therapies for neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide and its potential applications in other areas, such as cancer treatment. Finally, more studies are needed to fully elucidate the mechanism of action of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide, which could lead to the development of more targeted therapies based on its effects.

Synthesis Methods

The synthesis of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide involves the reaction of N-ethyl-N-(4-pyridinylmethyl)acetamide with 2-phenylethylamine and acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to yield the final compound, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

properties

IUPAC Name

N-ethyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-2-25(17-19-8-11-23-12-9-19)21(27)16-20-22(28)24-13-15-26(20)14-10-18-6-4-3-5-7-18/h3-9,11-12,20H,2,10,13-17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFWKEDEEKWHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide

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